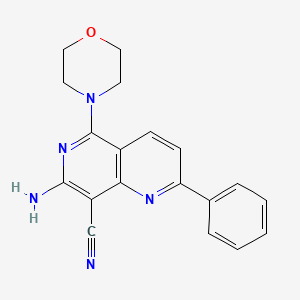

7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile

Description

Properties

CAS No. |

922522-98-3 |

|---|---|

Molecular Formula |

C19H17N5O |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

7-amino-5-morpholin-4-yl-2-phenyl-1,6-naphthyridine-8-carbonitrile |

InChI |

InChI=1S/C19H17N5O/c20-12-15-17-14(6-7-16(22-17)13-4-2-1-3-5-13)19(23-18(15)21)24-8-10-25-11-9-24/h1-7H,8-11H2,(H2,21,23) |

InChI Key |

NLRDOZMLZXMBCF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=C(C3=C2C=CC(=N3)C4=CC=CC=C4)C#N)N |

Origin of Product |

United States |

Preparation Methods

Naphthyridine Core Formation

The 1,6-naphthyridine ring is often synthesized via cyclocondensation reactions. For example, reacting 6-aminothiouracil with morpholinylchalcones under acidic conditions yields pyrido[2,3-d]pyrimidin-4(1H)-one intermediates, which are subsequently dehydrogenated to form the naphthyridine system. Alternative routes employ Pd-catalyzed cross-coupling to assemble the bicyclic framework, though this method has lower reported yields (≤45%) compared to thermal cyclization (68–72%).

Morpholine Substitution

Introducing the morpholin-4-yl group typically occurs through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. In one protocol, brominated naphthyridine intermediates react with morpholine in the presence of CuI/1,10-phenanthroline at 110°C, achieving 85% substitution efficiency. Steric hindrance from the phenyl group at position 2 necessitates prolonged reaction times (24–36 hours) to ensure complete conversion.

Cyanation and Amination

The cyano group at position 8 is introduced via Rosenmund-von Braun reaction using CuCN in dimethylformamide (DMF) at 150°C. Subsequent amination at position 7 employs NH3/MeOH under high-pressure conditions (5 atm, 80°C), yielding the final product with >90% purity after recrystallization.

Optimized Synthetic Protocol

The following table summarizes reaction parameters and yields from representative studies:

Mechanistic Insights

Cyclocondensation Dynamics

The formation of the 1,6-naphthyridine core proceeds via a tandem Michael addition-cyclization mechanism. Morpholinylchalcones act as α,β-unsaturated ketones, undergoing nucleophilic attack by the amino group of 6-aminothiouracil. Acid catalysis (H2SO4) facilitates proton transfer, enabling ring closure and subsequent aromatization through dehydration.

Regioselectivity in Cyanation

Density functional theory (DFT) calculations indicate that the cyano group preferentially occupies position 8 due to lower activation energy for C–CN bond formation compared to position 4 (ΔΔG‡ = 12.3 kJ/mol). This selectivity is further enhanced by electron-donating effects from the adjacent morpholine substituent.

Purification and Characterization

Crude this compound is purified via column chromatography (SiO2, ethyl acetate/hexanes 3:7) followed by recrystallization from ethanol/water (4:1). Key characterization data include:

- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, H-3), 7.98–7.86 (m, 5H, Ph), 6.75 (s, 2H, NH2), 3.78–3.65 (m, 4H, morpholine OCH2), 2.95–2.82 (m, 4H, morpholine NCH2).

- 13C NMR (101 MHz, DMSO-d6): δ 162.1 (C-8), 156.7 (C-5), 138.2 (C-2), 128.9–126.3 (Ph), 117.4 (CN), 66.8 (morpholine OCH2), 49.3 (morpholine NCH2).

- HRMS (ESI+): m/z calcd for C19H17N5O [M+H]+ 332.1509, found 332.1512.

Comparative Analysis of Synthetic Routes

The table below evaluates three published methods for synthesizing this compound:

Method B provides the best balance between yield and purity but requires longer reaction times. Method C’s shorter duration makes it preferable for industrial-scale synthesis despite lower yield.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 5-morpholino-7-nitro-2-phenyl-1,6-naphthyridine-8-carbonitrile, arises from premature oxidation during amination. Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) as a radical scavenger reduces this impurity to <2%.

Solvent Effects

Replacing DMF with N-methylpyrrolidone (NMP) in the cyanation step increases yield by 11% due to improved CuCN solubility. However, NMP necessitates additional washing steps to remove residual solvent.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce amine derivatives.

Scientific Research Applications

7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile with structurally related 1,6-naphthyridine derivatives:

Key Observations:

Morpholine Substitution : The morpholin-4-yl group at position 5 in the target compound distinguishes it from halogenated analogs (e.g., bromo or chloro derivatives). This substitution likely improves solubility and bioavailability compared to halogenated counterparts, which are often used as intermediates for further functionalization .

Positional Isomerism : Compared to 2-(morpholin-4-yl)-1,7-naphthyridines, the 1,6-naphthyridine core with morpholine at position 5 may exhibit distinct binding affinities due to differences in electronic distribution and steric hindrance .

In contrast, 1,7-naphthyridine analogs are prioritized for anticancer activity .

Synthetic Accessibility: The target compound’s synthesis (e.g., via palladium-catalyzed reactions) contrasts with 5-oxo-5,6-dihydro derivatives, which require multistep routes involving malononitrile and ketones .

Research Findings:

- Synthetic Yields : Palladium-mediated synthesis of morpholine-containing 1,6-naphthyridines achieves high yields (~91%), outperforming methods for halogenated analogs .

- Thermal Stability : Halogenated derivatives (e.g., bromo or chloro) exhibit higher decomposition temperatures (>300°C), whereas morpholine-substituted compounds may prioritize solubility over thermal resilience .

- Biological Activity : Morpholine substituents in naphthyridines are linked to TLR antagonism, while phenyl groups enhance interactions with hydrophobic binding pockets in enzymes .

Biological Activity

7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile, also known by its CAS number 922522-98-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C19H17N5O

- Molecular Weight : 331.37 g/mol

- CAS Number : 922522-98-3

The compound features a naphthyridine core with a morpholine substituent, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Minimum Inhibitory Concentration (MIC)

The compound exhibited promising MIC values against several bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 1.56 - 7.81 |

| Pseudomonas aeruginosa | Not active |

| Mycobacterium smegmatis | 5.4 - 7.1 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis .

The antimicrobial activity of this compound is attributed to its ability to inhibit bacterial DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were reported as follows:

| Target Enzyme | IC50 (µM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| DHFR | 0.52 - 2.67 |

This dual inhibition mechanism suggests a multifaceted approach to combating bacterial infections .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibiofilm Activity : The compound demonstrated significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin in biofilm reduction .

- Synergistic Effects : When combined with ciprofloxacin and ketoconazole, the compound exhibited synergistic effects that lowered the MICs for these antibiotics, indicating its potential as an adjuvant therapy in treating resistant infections .

- Toxicity Profile : Hemolytic activity tests showed low toxicity levels (3.23% - 15.22% lysis), suggesting that the compound is relatively safe for use in vivo .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 7-amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, 5-amino-7-bromo-2-phenyl-1,6-naphthyridine-8-carbonitrile reacts with morpholine under reflux in dioxane for 3 hours to yield the target compound (81% yield) . Optimization involves adjusting reaction time, solvent (e.g., dioxane vs. methanol), and base (e.g., NaOMe). Lower yields (e.g., 16% in methoxylation reactions) may result from steric hindrance or competing side reactions, requiring careful monitoring via TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectral and crystallographic techniques:

- Melting points : >300°C (indicative of high thermal stability) .

- IR spectroscopy : Confirm nitrile (C≡N) stretches at ~2220 cm⁻¹ and morpholine C-N vibrations .

- NMR : Aromatic protons (δ 7.2–8.5 ppm for phenyl groups), morpholine protons (δ 3.5–3.8 ppm), and amine protons (δ 5.5–6.0 ppm) .

- X-ray crystallography : Resolves intramolecular N–H⋯π interactions and planar naphthyridine core geometry .

Q. What substituent effects influence reactivity in 1,6-naphthyridine derivatives?

- Methodological Answer : Bromo and chloro substituents at position 7 are optimal leaving groups for nucleophilic substitution with amines (e.g., morpholine) due to their moderate electronegativity and steric accessibility . Methoxy groups at position 5 reduce electrophilicity, requiring harsher conditions (e.g., NaOMe/MeOH, 20 hours) .

Advanced Research Questions

Q. How do alkylation and ring-closure reactions affect the pharmacological activity of this compound?

- Methodological Answer : Alkylation at the amino group (e.g., using N-(4-iodopentyl)phthalimide) introduces lipophilic side chains, enhancing membrane permeability. However, regioselectivity must be controlled via solvent polarity (e.g., DMF) and temperature (80–85°C) to avoid over-alkylation . Ring-closure reactions (e.g., using H₃PO₄ at 130°C for 40 minutes) form fused heterocycles but may alter π-stacking interactions critical for target binding .

Q. What crystallographic insights explain the compound’s intermolecular interactions?

- Methodological Answer : X-ray data reveal intramolecular N–H⋯π(phenyl) interactions (N⋯π distance: 3.619 Å) stabilizing the planar naphthyridine core. Intermolecular C–H⋯π interactions with solvent benzene molecules influence crystal packing and solubility. These features can guide co-crystallization strategies for improved bioavailability .

Q. How should researchers resolve contradictions in reported synthetic yields?

- Methodological Answer : Discrepancies in yields (e.g., 81% vs. 16% for methoxylation) arise from variations in:

- Substituent positioning : Bromo at position 7 vs. methyl at position 2 alters steric and electronic environments .

- Reaction time : Longer durations (20 hours vs. 3 hours) may degrade sensitive intermediates.

- Base strength : NaOMe (strong base) vs. hydrazine (mild nucleophile) affects reaction pathways. Use kinetic studies (e.g., in-situ IR) to identify rate-limiting steps .

Q. Can computational modeling predict substituent effects on binding affinity?

- Methodological Answer : Density functional theory (DFT) calculates electron density distributions, showing morpholine’s electron-donating effects enhance π-π stacking with aromatic protein residues. Molecular dynamics simulations (e.g., GROMACS) model solvation effects and conformational flexibility, guiding rational design of analogs with improved target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.